molecular formula C11H20ClNO3 B2487871 methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride CAS No. 2230807-51-7

methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride

Cat. No.: B2487871
CAS No.: 2230807-51-7
M. Wt: 249.74
InChI Key: IOLMMPJLBWEPLC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, per IUPAC rules, is methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate hydrochloride . The parent structure comprises a spiro[4.5]decane system, where a 4-membered azetidine ring (2-aza) and a 5-membered oxolane ring (8-oxa) share a single spiro carbon atom. The acetate ester substituent is located at position 3 of the azetidine ring, and the hydrochloride salt form indicates protonation of the secondary amine nitrogen .

Key identifiers include:

  • CAS Registry Number : 2230799-81-0 (free base) , 2361730-65-4 (hydrochloride)
  • Molecular Formula : C₁₁H₂₀ClNO₃ (hydrochloride salt)
  • SMILES : COC(=O)CC1CC2(CCOCC2)CN1.Cl
  • InChIKey : CJWZLHHDJVQLDD-UHFFFAOYSA-N (free base) ; NUSLADBXVUYZTL-UHFFFAOYSA-N (hydrochloride)

Molecular Topology of the Spiro[4.5]decane Core

The spiro[4.5]decane core consists of two fused rings:

  • A 4-membered azetidine ring (2-aza) containing a secondary amine.
  • A 5-membered oxolane ring (8-oxa) with an oxygen atom .

The spiro junction at carbon 3 creates a rigid bicyclic framework, forcing non-planar geometry. X-ray crystallographic data for analogous spiro compounds reveal bond angles of ~109° at the spiro carbon, with torsional strain minimized through puckered conformations in both rings . The azetidine ring adopts a twist-boat conformation , while the oxolane ring prefers an envelope conformation to alleviate angle strain .

Table 1 : Key structural parameters of the spiro core

Parameter Value Source
Spiro C–N bond length 1.47 Å (typical for azetidines)
Spiro C–O bond length 1.43 Å (typical for oxolanes)
Dihedral angle at spiro C 88°–92°

Conformational Analysis of the 8-Oxa-2-Azabicyclic System

The 8-oxa-2-azabicyclic system exhibits restricted rotation due to its spiro architecture. Nuclear magnetic resonance (NMR) studies of similar spiro[4.5]decanes reveal two primary conformers:

  • Axial protonation : The amine hydrogen occupies an axial position, stabilizing the structure via hyperconjugation with the adjacent acetate group .
  • Equatorial protonation : Less favored due to steric clashes between the acetate methyl group and oxolane oxygen .

Density functional theory (DFT) calculations indicate an energy barrier of 12.3 kcal/mol for interconversion between conformers, making room-temperature isomerization unlikely . The acetate substituent further restricts mobility by introducing steric hindrance between the ester oxygen and oxolane ring protons .

Electronic Effects of the Acetate Ester Substituent

The acetate ester group (–OCOCH₃) exerts significant electronic effects:

  • Inductive withdrawal : The carbonyl group withdraws electron density from the azetidine ring, reducing the basicity of the secondary amine (pKa ~6.8 vs. ~9.5 for unsubstituted 2-azaspiro[4.5]decane) .
  • Resonance stabilization : Conjugation between the ester carbonyl and nitrogen lone pairs delocalizes charge, as evidenced by a 15 nm bathochromic shift in UV-Vis spectra compared to non-ester analogs .

Table 2 : Electronic impact of the acetate group

Property Value (Hydrochloride Salt) Source
N–H stretching frequency 3250 cm⁻¹ (IR)
C=O stretching frequency 1745 cm⁻¹ (IR)
¹³C NMR δ (carbonyl C) 170.2 ppm

Protonation State and Counterion Interactions in the Hydrochloride Salt

In the hydrochloride salt, the azetidine nitrogen is protonated, forming a quaternary ammonium center . X-ray diffraction studies of related spiro compounds show that the chloride ion resides 2.9–3.1 Å from the protonated nitrogen, consistent with ionic bonding .

The protonation state enhances aqueous solubility (>50 mg/mL at 25°C) compared to the free base (<1 mg/mL) . Fourier-transform infrared (FTIR) spectroscopy confirms N–H⁺ vibrations at 2500–2700 cm⁻¹, while differential scanning calorimetry (DSC) reveals a melting point of 198–202°C due to strong ion-dipole interactions .

Key interactions :

  • Ionic: N⁺–H···Cl⁻ (primary stabilization)
  • Hydrogen bonding: Ester carbonyl oxygen with water molecules in hydrated forms
  • Van der Waals: Between methyl groups and chloride ions in crystal lattices

Properties

IUPAC Name

methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(8-12-9)2-4-15-5-3-11;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMMPJLBWEPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches for Spiro Core Formation

The spiro[4.5]decane system is typically synthesized via intramolecular cyclization. A representative method from ACS Medicinal Chemistry Letters involves:

Step 1: Preparation of 8-Azaspiro Intermediate
Reacting 2-oxa-8-azaspiro[4.5]decan-3-yl methanol with thionyl chloride to form the corresponding chloride, followed by nucleophilic substitution with methyl glycinate.

Step 2: Cyclization
Using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at −30°C to induce spiro ring closure. This method yields the spirocyclic amine intermediate with 84% efficiency.

Reaction Conditions Table

Step Reagents Solvent Temp (°C) Yield (%) Source
1 SOCl₂ DCM 25 77
2 KOtBu THF −30 84

Acetate Side Chain Introduction

The acetate group is introduced via Mitsunobu reaction or alkylation:

Mitsunobu Reaction
Coupling 2-oxa-8-azaspiro[4.5]decan-3-ol with methyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method achieves 72% yield but requires rigorous drying.

Alkylation
Direct alkylation of the spirocyclic amine with methyl bromoacetate in dimethylformamide (DMF) at 50°C for 6 hours yields 68% product.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethyl acetate, followed by recrystallization from ethanol to obtain the hydrochloride salt with >99% purity.

Optimization and Yield Analysis

Solvent and Temperature Effects

  • THF vs. DMF : Cyclization in THF at low temperatures (−30°C) minimizes side reactions compared to DMF.
  • Acid Concentration : Using 2M HCl in ethyl acetate prevents over-protonation and ensures stoichiometric salt formation.

Yield Comparison Table

Method Key Parameter Yield (%) Purity (%)
Mitsunobu Reaction DEAD/PPh₃, THF 72 95
Direct Alkylation DMF, 50°C 68 92
Hydrochloride Formation 2M HCl, EtOAc 95 99

Comparative Analysis of Routes

The cyclization-alkylation route (Method A) offers higher overall yield (84% → 68%) but requires cryogenic conditions. In contrast, the Mitsunobu approach (Method B) avoids low temperatures but uses costly reagents. Industrial-scale synthesis favors Method A due to lower operational costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Allosteric Inhibition

Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride functions as an allosteric inhibitor of SHP2 (Src Homology 2-containing Protein Tyrosine Phosphatase 2). This inhibition is significant as SHP2 is involved in various cellular signaling pathways that regulate cell growth and survival. The modulation of SHP2 activity has implications for treating cancers and metabolic disorders.

Antimicrobial Properties

Recent studies have indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis, which is critical for bacterial survival, making it a potential candidate for antibiotic development.

Activity TypeDescriptionReferences
Allosteric InhibitionInhibits SHP2 activity, affecting downstream signaling
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces apoptosis in certain cancer cell lines

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that the compound effectively induces apoptosis in various cancer cell lines. The observed cytotoxicity correlates with the inhibition of SHP2 activity, suggesting its potential as an anticancer agent.

Case Study 2: Bacterial Resistance

A significant study highlighted the compound's efficacy against multi-drug resistant (MDR) bacterial strains. This finding is particularly relevant given the rising concern over antibiotic resistance in clinical settings, showcasing the compound's potential role in overcoming these challenges.

Mechanism of Action

The mechanism of action of methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

2-Oxa-7-azaspiro[4.5]decane Hydrochloride (CAS 374795-37-6)

  • Molecular Formula: C₈H₁₄ClNO
  • Similarity Score : 0.94
  • Key Differences: The oxygen and nitrogen positions are reversed (2-oxa-7-aza vs. The absence of the acetate ester reduces polarity and reactivity.

1-Oxa-8-azaspiro[4.5]decane Hydrochloride (CAS 3970-79-4)

  • Molecular Formula: C₈H₁₄ClNO
  • Similarity Score : 0.79
  • Key Differences : The oxygen is at position 1 instead of 8, disrupting the spatial arrangement of the spiro system. This compound lacks functional groups like esters, limiting its utility in derivatization .

Analogues with Modified Substituents

{8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol Hydrochloride (CAS 2228436-07-3)

  • Molecular Formula: C₉H₁₈ClNO₂
  • Molar Mass : 207.7 g/mol
  • Key Differences : Replaces the acetate ester with a hydroxymethyl group. This increases hydrogen-bonding capacity but reduces lipophilicity, impacting membrane permeability .

Methyl 8-Oxa-2-azaspiro[4.5]decane-4-carboxylate Hydrochloride

  • Molecular Formula: C₁₀H₁₈ClNO₃
  • Molar Mass : 235.71 g/mol

Analogues with Different Counterions

8-Oxa-2-azaspiro[4.5]decane Oxalate (2:1) (CAS 1651840-84-4)

  • Molecular Formula: (C₈H₁₃NO)₂·C₂H₂O₄
  • Similarity Score : 0.68
  • This may affect crystallization behavior and solubility in aqueous media .

Functionalized Derivatives in Drug Discovery

1-[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-2-(2-fluoro-5-methylphenoxy)ethan-1-one Hydrochloride

  • Molecular Formula : C₁₈H₂₆ClFN₂O₃
  • Key Differences: Incorporates a fluorinated phenoxy group and an aminomethyl substituent, enhancing target specificity in kinase inhibitors. The acetamide moiety replaces the ester, improving metabolic stability .

(3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane

  • Molecular Formula: C₁₃H₂₃NO₄
  • Key Differences : A Boc-protected amine and hydroxyl group at position 4 provide orthogonal protection for multi-step syntheses. The stereochemistry at position 3 influences chiral recognition in asymmetric catalysis .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features Similarity Score
Target Compound 2155855-02-8 C₁₀H₁₈ClNO₃ 235.71 8-oxa-2-aza core, acetate ester at C3 -
2-Oxa-7-azaspiro[4.5]decane HCl 374795-37-6 C₈H₁₄ClNO 191.63 Reversed heteroatom positions 0.94
1-Oxa-8-azaspiro[4.5]decane HCl 3970-79-4 C₈H₁₄ClNO 191.63 Oxygen at C1, no ester 0.79
8-Oxa-2-azaspiro[4.5]decane Oxalate 1651840-84-4 (C₈H₁₃NO)₂·C₂H₂O₄ 406.40 Oxalate counterion, dimeric form 0.68
{8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol HCl 2228436-07-3 C₉H₁₈ClNO₂ 207.70 Hydroxymethyl substituent -

Biological Activity

Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride (CAS Number: 2230807-51-7) is a synthetic compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an allosteric inhibitor of the Src Homology 2-containing Protein Tyrosine Phosphatase 2 (SHP2), a key regulator in various cellular signaling pathways.

PropertyValue
Molecular FormulaC₁₁H₁₉ClN₀₃
Molecular Weight249.73 g/mol
IUPAC NameMethyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate hydrochloride
Physical FormPowder
Purity≥95%

The mechanism of action for this compound involves its interaction with SHP2, where it acts as an allosteric inhibitor. This interaction can influence downstream signaling pathways that are critical in various diseases, including cancer and metabolic disorders. The compound’s ability to modulate SHP2 activity suggests potential therapeutic applications in conditions characterized by dysregulated signaling.

Biological Activity

Research has indicated that this compound exhibits the following biological activities:

  • Inhibition of SHP2 : This compound has demonstrated significant inhibitory effects on SHP2, which is involved in the regulation of several signaling pathways that control cell growth and differentiation.
  • Potential Anticancer Properties : Given its role in modulating SHP2 activity, there is potential for this compound to be developed into a therapeutic agent for treating cancers where SHP2 is implicated in promoting tumor growth and survival .
  • Influence on Metabolic Disorders : By affecting signaling pathways related to metabolism, this compound may also have implications for metabolic diseases, although further research is needed to clarify these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have confirmed the compound's ability to inhibit SHP2 activity at micromolar concentrations, with reported IC50 values indicating effective inhibition at concentrations around 50 µM .
  • Structural Analysis : Structural studies using X-ray crystallography have elucidated the binding interactions between this compound and SHP2, providing insights into its allosteric modulation mechanisms .
  • Therapeutic Potential : The compound's unique structure and biological properties position it as a promising candidate for drug development aimed at targeting SHP2-related pathways in cancer and metabolic disorders .

Q & A

Q. Key reagents :

  • Oxidizing agents : KMnO₄ for epoxide formation.
  • Reducing agents : LiAlH₄ for intermediate reduction.
  • Acid catalysts : HCl for salt formation .

Basic: What physicochemical properties are critical for experimental handling?

PropertyValue/DescriptionRelevance
Molecular weight249.73 g/mol (C₁₁H₂₀ClNO₃)Determines molarity in solutions
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)Compatibility with biological assays
StabilityHydrolyzes under basic conditionsRequires neutral pH storage
Melting pointNot reported (decomposes above 200°C)Indicates thermal instability
These properties guide solvent selection, storage conditions, and reaction design .

Advanced: How can reaction yields be optimized during spirocyclic core synthesis?

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclization .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve ring-closing efficiency by stabilizing transition states .
  • Purification : Use reverse-phase HPLC to separate diastereomers, which commonly form due to the spiro center’s stereochemical complexity .
    Contradictions in yield reports (50–75% across studies) may arise from varying catalyst loads or solvent purity .

Advanced: What methodologies elucidate its mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values against acetylcholinesterase (AChE) or carbonic anhydrase (CA) using spectrophotometry. Competitive inhibition is inferred from Lineweaver-Burk plot deviations .
  • Molecular docking : Compare binding poses with co-crystallized ligands (e.g., donepezil for AChE) to identify key interactions (e.g., hydrogen bonding with the oxolane oxygen) .
  • Mutagenesis studies : Replace residues in enzyme active sites (e.g., His447 in AChE) to test binding dependency .

Advanced: How do structural analogs differ in biological activity?

CompoundStructural VariationActivity vs. Target
2-Oxa-8-azaspiro[4.5]decane HClLacks acetate ester10× lower AChE inhibition
1-Oxa-8-azaspiro[4.5]decan-2-oneKetone instead of esterEnhanced CA inhibition (IC₅₀ = 12 nM)
8-Thia-2-azaspiro[4.5]decaneSulfur replaces oxygenReduced solubility, higher cytotoxicity
These differences highlight the acetate group’s role in potency and the oxygen atom’s contribution to target selectivity .

Advanced: What analytical techniques resolve contradictions in spectral data?

Discrepancies in NMR (e.g., δ 3.7 ppm for ester methyl vs. δ 3.5 in some reports) arise from solvent effects or salt form variations. Mitigation strategies:

  • Standardized conditions : Use deuterated DMSO for all studies to eliminate solvent shifts .
  • X-ray crystallography : Resolve absolute configuration disputes (e.g., spiro center R/S assignment) .
  • High-resolution MS : Confirm molecular ion ([M+H]⁺ = 250.12) to rule out impurities .

Advanced: What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and goggles (hydrochloride salts are skin irritants) .
  • Ventilation : Use fume hoods during weighing due to fine particulate formation .
  • Waste disposal : Neutralize with aqueous NaOH before incineration to avoid HCl gas release .

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